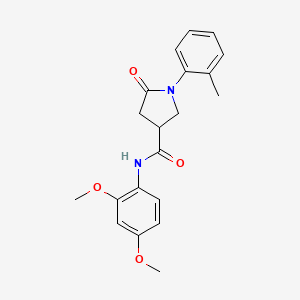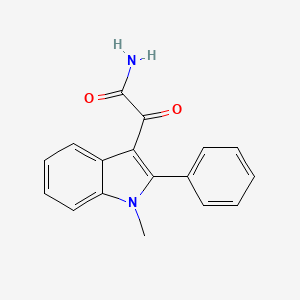
N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMP785, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrrolidinecarboxamide derivative that has been synthesized through a multi-step synthetic process. The purpose of
Mechanism of Action
N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and blocks the activity of glutamate, the natural ligand of mGluR5. This results in a reduction of the activity of mGluR5, which can have downstream effects on various signaling pathways in the brain. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of intracellular calcium levels and the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes in the brain. Specifically, this compound has been found to reduce the activity of mGluR5, which can lead to a reduction in the release of glutamate and the activation of downstream signaling pathways. This can have effects on synaptic plasticity, neuronal excitability, and neurotransmitter release, which can have implications for various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high selectivity and potency for mGluR5. This makes it a valuable tool for studying the role of mGluR5 in various biochemical and physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential avenue of research is the development of more potent and selective mGluR5 antagonists that can be used in the treatment of neurological disorders. Another potential direction is the investigation of the effects of mGluR5 antagonists on other signaling pathways in the brain, such as the dopaminergic and serotonergic systems. Overall, the study of this compound and its effects on mGluR5 has the potential to lead to significant advancements in the field of neuroscience and pharmacology.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential applications in various research fields, including neuroscience and pharmacology. Specifically, this compound has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a critical role in synaptic plasticity and neuronal excitability. This compound has been shown to be effective in reducing the activity of mGluR5, which may have therapeutic implications for the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-4-5-7-17(13)22-12-14(10-19(22)23)20(24)21-16-9-8-15(25-2)11-18(16)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDVGCWNAOKGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-isopropyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4424802.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4424803.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B4424808.png)
![2-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4424815.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B4424823.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide](/img/structure/B4424852.png)
![benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424864.png)

![5-bromo-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4424872.png)
![1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4424874.png)

![3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424882.png)